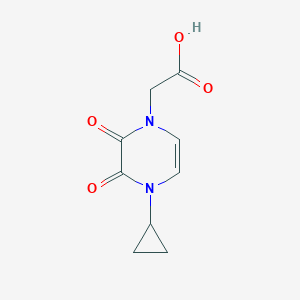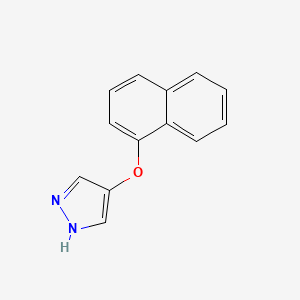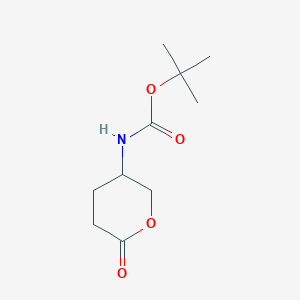
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydrochinolin ist eine heterocyclische Verbindung, die sowohl Imidazol- als auch Chinolin-Einheiten enthält. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydrochinolin umfasst typischerweise die Kondensation geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Methylchinolin mit einem Imidazolderivat in Gegenwart eines geeigneten Katalysators. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Acetonitril oder Dimethylformamid bei erhöhten Temperaturen durchgeführt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus kann die Implementierung von Prinzipien der grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, den Prozess nachhaltiger gestalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydrochinolin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Tetrahydrochinolinderivaten führen.
Substitution: Der Imidazolring kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile Reagenzien wie Amine und Thiole können unter milden Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Chinolinderivate.
Reduktion: Tetrahydrochinolinderivate.
Substitution: Verschiedene substituierte Imidazolderivate.
Wissenschaftliche Forschungsanwendungen
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydrochinolin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und anticancer-Aktivitäten.
Medizin: Als potenzieller Therapeutikum für verschiedene Krankheiten erforscht.
Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydrochinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Imidazolring kann an Metallionen und Enzyme binden und deren Aktivität modulieren. Die Chinolin-Einheit kann in DNA interkalieren und so die Genexpression und zelluläre Prozesse beeinflussen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 8-(4,5-Dihydro-1H-imidazol-2-yl)-chinolin
- 3-methyl-5,6,7,8-tetrahydrochinolin
- 4,5-dihydro-1H-imidazolderivate
Einzigartigkeit
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydrochinolin ist einzigartig aufgrund der Kombination von Imidazol- und Chinolin-Einheiten in einem einzigen Molekül. Dieses Strukturmerkmal verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
8-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C13H17N3/c1-9-7-10-3-2-4-11(12(10)16-8-9)13-14-5-6-15-13/h7-8,11H,2-6H2,1H3,(H,14,15) |
InChI-Schlüssel |
KCUJXSAYHPYVMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(CCC2)C3=NCCN3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)
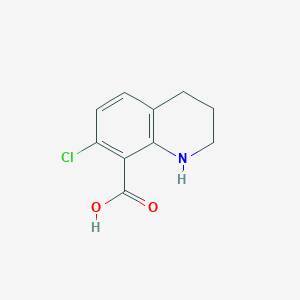


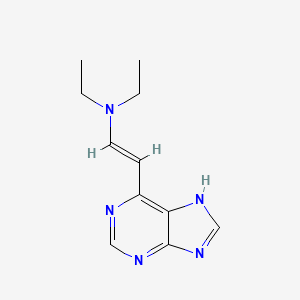
![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)

